molecular formula C17H23NO B1365082 (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline CAS No. 30356-08-2

(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

Cat. No. B1365082
CAS RN: 30356-08-2
M. Wt: 257.37 g/mol
InChI Key: NPEVCJZMQGZNET-QGZVFWFLSA-N
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Description

“®-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline” is a chemical compound with the molecular formula C17H23NO . It’s also known by other names such as “(1R)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline” and "SCHEMBL6436095" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.37 . Other physical and chemical properties like boiling point, density, and InChI Key are not available.

Scientific Research Applications

1. Enzyme Discovery and Reaction Development

  • A study by Wu et al. (2020) focused on the asymmetric synthesis of a key intermediate in the production of dextromethorphan, using a newly discovered cyclohexylamine oxidase. This enzyme efficiently oxidized a compound closely related to (R)-1-(4-Methoxybenzyl)-octahydroisoquinoline, demonstrating potential in biocatalytic reactions for pharmaceutical synthesis (Wu et al., 2020).

2. Synthesis Methodologies

  • Early work by Sugasawa and Tachikawa (1959) contributed to the foundational understanding of synthesizing (R)-1-(4-Methoxybenzyl)-octahydroisoquinoline and its analogs. This has implications for the development of various synthetic approaches in organic chemistry (Sugasawa & Tachikawa, 1959).

3. Application in Asymmetric Synthesis

  • Bentley et al. (2011) demonstrated the utility of lithium (R)-N-phenyl-N-(α-methylbenzyl)amide in the asymmetric synthesis of (R)-(-)-angustureine, a process involving compounds structurally similar to (R)-1-(4-Methoxybenzyl)-octahydroisoquinoline. This underscores the role of such compounds in synthesizing complex organic molecules (Bentley et al., 2011).

4. Stereochemistry and Structural Analysis

  • Research by Onda et al. (1973) on the epoxidation of similar compounds provides insights into the stereochemical aspects of molecules like (R)-1-(4-Methoxybenzyl)-octahydroisoquinoline. Understanding their behavior in chemical reactions aids in designing more efficient synthetic strategies (Onda et al., 1973).

5. Pharmaceutical Applications and Synthesis

  • Further advancements in the enzymatic synthesis of dextromethorphan precursors, involving compounds related to (R)-1-(4-Methoxybenzyl)-octahydroisoquinoline, were reported by Wu et al. (2022). They engineered a cyclohexylamine oxidase variant with improved activity and stereoselectivity, highlighting the importance of such compounds in pharmaceutical manufacturing (Wu et al., 2022).

properties

IUPAC Name

(1R)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEVCJZMQGZNET-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H]2C3=C(CCCC3)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155143
Record name (1R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

CAS RN

30356-08-2
Record name (1R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30356-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
Reactant of Route 2
(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
Reactant of Route 3
(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
Reactant of Route 4
(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
Reactant of Route 5
(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
Reactant of Route 6
(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

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